molecular formula C15H10O5 B7721466 Genistein CAS No. 690224-00-1

Genistein

Cat. No. B7721466
Key on ui cas rn: 690224-00-1
M. Wt: 270.24 g/mol
InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N
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Patent
US08742141B2

Procedure details

To a 100 mL round bottom flask was added genistein (500 mg, 1.85 mmol) and K2CO3 (1.02 g, 7.4 mmol). The flask was equipped with a reflux condenser and purged with N2. To the flask was added acetone (15 mL) and MeI (0.277 mL), and the reaction was heated to 59° C. Additional K2CO3 and MeI were added as needed to push the reaction. Upon completion, the reaction was allowed to cool to room temperature and was filtered to remove KI. Purified by flash column chromatography (SiO2, 2% MeOH/CH2Cl2) to afford 14 (260 mg, 45%) as an off-white solid. Analytical data for isoflavone 14: 1H NMR (500 MHz, CDCl3) δ 7.77 (s, 1H), 7.49 (d, J=9 Hz, 2H), 6.94 (d, J=9 Hz, 2H), 6.45 (s, 1H), 6.38 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H), 3.84 (s, 3H); 13C NMR (125 MHz, CDCl3) δ 175.7, 164.1, 161.7, 160.2, 159.6, 150.2, 130.6, 126.2, 124.6, 113.9, 110.2, 96.4, 92.7, 56.6, 56.0, 55.5; LCMS: Mass calculated for C18H16O5, [M+H]+, 313. Found 313.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Yield
45%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14](O)=[CH:13][C:12](O)=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3](O)[CH:2]=1.C([O-])([O-])=O.[K+].[K+]>>[O:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:16](=[O:17])[C:7]([C:6]2[CH:1]=[CH:2][CH:3]=[CH:4][CH:5]=2)=[CH:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
Name
Quantity
1.02 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
59 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
purged with N2
ADDITION
Type
ADDITION
Details
To the flask was added acetone (15 mL) and MeI (0.277 mL)
ADDITION
Type
ADDITION
Details
Additional K2CO3 and MeI were added
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove KI
CUSTOM
Type
CUSTOM
Details
Purified by flash column chromatography (SiO2, 2% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C(=O)C2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 63.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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